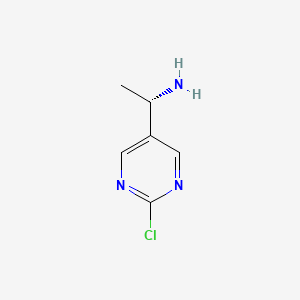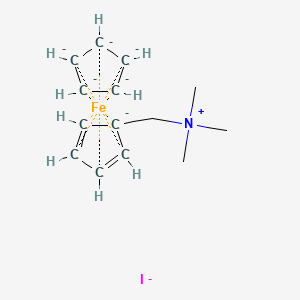![molecular formula C18H36N2O3Si B13901841 tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901841.png)
tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a diazabicyclo[321]octane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of functional groups, followed by the formation of the diazabicyclo[3.2.1]octane core, and subsequent introduction of the tert-butyl and dimethylsilyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while reduction with lithium aluminum hydride can yield alcohols or amines .
科学的研究の応用
Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Similar Compounds
Tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound is unique due to its combination of tert-butyl, dimethylsilyl, and diazabicyclo[3.2.1]octane groups.
This compound analogs: These compounds may have similar structures but differ in the substituents on the diazabicyclo[3.2.1]octane core or the protecting groups used.
Uniqueness
The uniqueness of tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[32Its structural features provide stability and reactivity that are advantageous in chemical transformations and biological studies .
特性
分子式 |
C18H36N2O3Si |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C18H36N2O3Si/c1-17(2,3)23-16(21)20-13-9-10-15(20)14(19-11-13)12-22-24(7,8)18(4,5)6/h13-15,19H,9-12H2,1-8H3/t13-,14-,15+/m1/s1 |
InChIキー |
TZZSNRCBNBHVKZ-KFWWJZLASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](NC2)CO[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
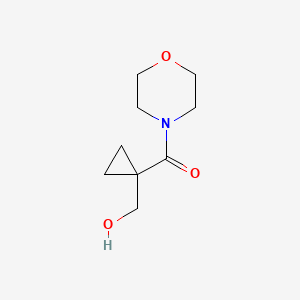
![Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)

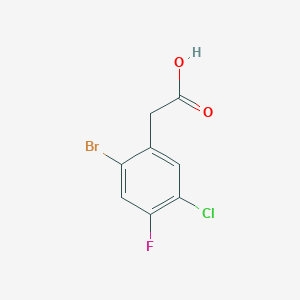
![Tert-butyl 2-[2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate](/img/structure/B13901803.png)

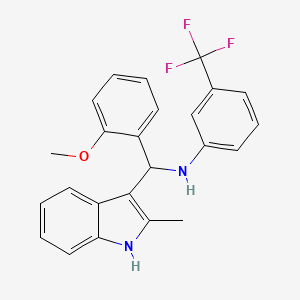
![5-Iodothieno[2,3-d]pyrimidin-4-ol](/img/structure/B13901821.png)
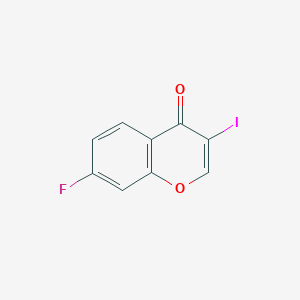
![5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate](/img/structure/B13901830.png)
